1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]
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Overview
Description
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] is a chemical compound with the molecular formula C15H8ClN3O3 This compound is a derivative of isochromene, a bicyclic structure that contains a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] typically involves the condensation of 1H-isochromene-1,3,4-trione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
Uniqueness
1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone] is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-5-7-10(8-6-9)17-18-13-11-3-1-2-4-12(11)14(19)21-15(13)20/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORWFXENZDQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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